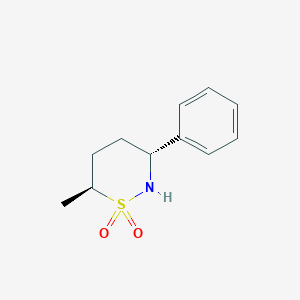
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is a chemical compound with a unique structure that includes a thiazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the thiazinane ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for efficiency and yield. This may involve continuous flow reactors and real-time monitoring of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve catalysts like aluminum chloride (AlCl3) and solvents such as chloroform or carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl: A compound with a similar ring structure but different substituents.
(3S,6S)-3,6-bis(4-hydroxyphenyl)methylpiperazine-2,5-dione: Another compound with a similar core structure but different functional groups.
Uniqueness
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is unique due to its specific combination of a thiazinane ring with a phenyl and methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
(3R,6S)-6-methyl-3-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(12-15(9,13)14)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
ZZBFFTJFTAHJLW-GXSJLCMTSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](NS1(=O)=O)C2=CC=CC=C2 |
SMILES canónico |
CC1CCC(NS1(=O)=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



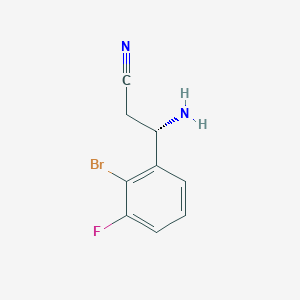
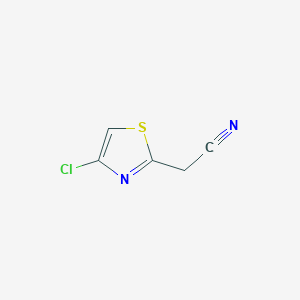
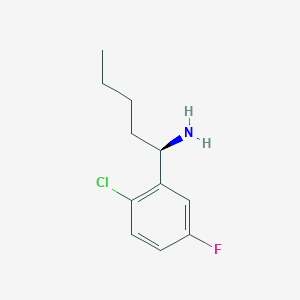
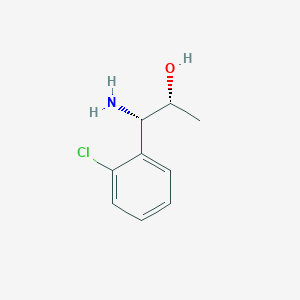
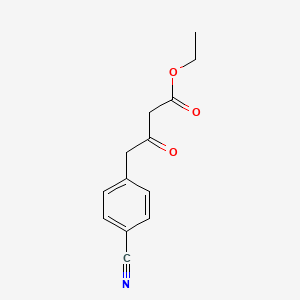
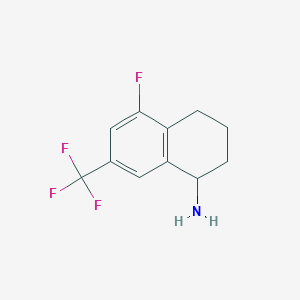
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
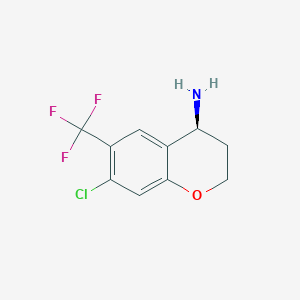

![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
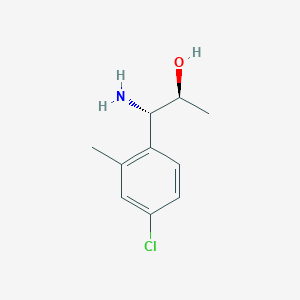
![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
